![molecular formula C17H19ClN4O2 B2906777 N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide CAS No. 1797536-67-4](/img/structure/B2906777.png)
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, also known as ML352, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves the inhibition of a protein called PIM1 kinase. PIM1 kinase is known to play a role in the growth and survival of cancer cells. By inhibiting PIM1 kinase, N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the growth of cancer cells, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide for lab experiments is its selectivity for cancer cells. This means that it can be used to study the effects of PIM1 kinase inhibition specifically in cancer cells, without affecting normal cells in the body. However, one limitation of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is that it has not yet been tested in clinical trials, so its effectiveness and safety in humans is not yet known.
Future Directions
There are a number of future directions for the study of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide. One area of research is to further investigate the mechanism of action of the compound, including its effects on other proteins and pathways involved in cancer growth and survival. Another area of research is to test the effectiveness of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in animal models of cancer, to determine its potential as a therapeutic agent. Finally, clinical trials will be needed to determine the safety and effectiveness of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in humans, and to identify the optimal dosage and treatment regimen for cancer patients.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method has been described in detail in a scientific paper published by the developers of the compound. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Scientific Research Applications
N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been extensively studied in the laboratory for its potential use in the treatment of cancer. The compound has been found to be effective in inhibiting the growth of a variety of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(3-chlorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to be selective for cancer cells, meaning that it does not affect normal cells in the body.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-5-6-16(21-20-12)24-15-7-9-22(10-8-15)17(23)19-14-4-2-3-13(18)11-14/h2-6,11,15H,7-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPIRWTKACQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.